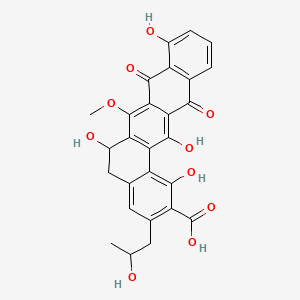
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy- is a natural product found in Streptosporangium and Streptosporangium roseum with data available.
Aplicaciones Científicas De Investigación
1. Inhibitory Activity Against Human pi Class Glutathione S-transferase
Benzo(a)naphthacene-2-carboxylic acid derivatives, particularly bequinostatins A and B, have been shown to exhibit significant inhibitory activity against human pi class glutathione S-transferase. This activity was identified in compounds isolated from Streptomyces sp. MI384-DF12, suggesting potential applications in targeting specific enzymes for therapeutic purposes (Aoyama et al., 1993).
2. Synthesis and Structural Analysis
Research has focused on the synthesis of benzo(a)naphthacene-2-carboxylic acid derivatives for structural and chemical analyses. This includes the development of one-pot synthesis methods for related compounds, providing insights into their chemical properties and potential applications in various fields of chemistry and material science (Srinivas & Rao, 2012).
3. Anticancer Properties
Several studies have investigated the anticancer properties of benzo(a)naphthacene-2-carboxylic acid derivatives. For instance, research on new (dihydro)pyranonaphthoquinones and their epoxy analogs synthesized from 1,4-dihydroxy-2-naphthoic acid revealed interesting cytotoxic activity against different cancer cell lines, highlighting the potential of these compounds in cancer therapy (Thi et al., 2015).
4. Photocyclization Reactions
Photocyclization reactions involving benzo(a)naphthacene-2-carboxylic acid derivatives have been studied, leading to the synthesis of novel compounds. These studies contribute to the understanding of photocyclization mechanisms and the potential application of these reactions in the synthesis of complex organic compounds (Sasaki et al., 2000).
5. Synthesis of Potential Metabolites
Research on the synthesis of potential metabolites of carcinogenic compounds, such as 7,12-dimethylbenz(a)anthracene, has involved derivatives of benzo(a)naphthacene-2-carboxylic acid. This research is significant for understanding the metabolic pathways of carcinogens and developing methods to synthesize their metabolites for further study (Pataki & Balick, 1977).
Propiedades
Número CAS |
157110-24-2 |
|---|---|
Fórmula molecular |
C27H22O10 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C27H22O10/c1-9(28)6-10-7-11-8-14(30)18-19(15(11)23(32)16(10)27(35)36)25(34)20-21(26(18)37-2)24(33)17-12(22(20)31)4-3-5-13(17)29/h3-5,7,9,14,28-30,32,34H,6,8H2,1-2H3,(H,35,36) |
Clave InChI |
XBWMJMIOZSMYBR-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O |
SMILES canónico |
CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O |
Sinónimos |
FR 901533 FR901533 sodium 1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6,8,13-tetrahydrobenzo(a)naphthacene-2-carboxylate WS 79089B WS-79089B WS79089B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





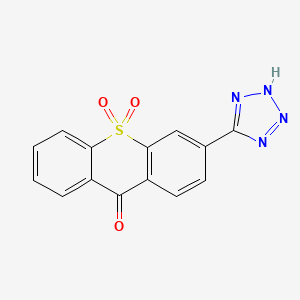
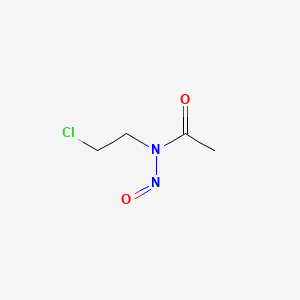
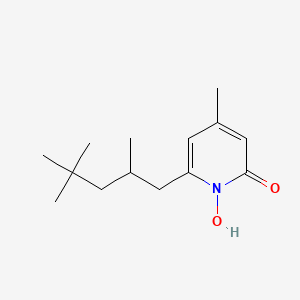
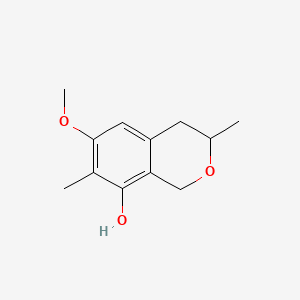
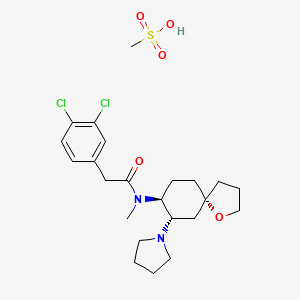

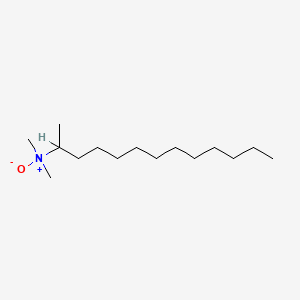
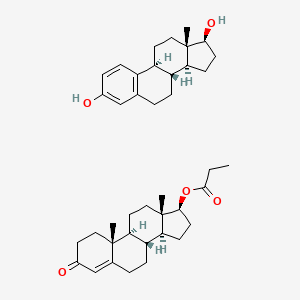
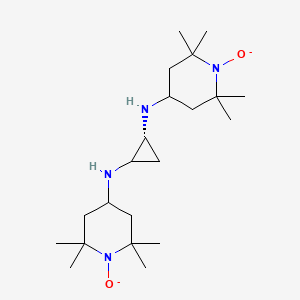
![2-Butenedioic acid(2Z)-, mono[1-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]propyl] ester (9CI)](/img/structure/B1210739.png)

